molecular formula C12H5F13S B8533050 [(Tridecafluorohexyl)sulfanyl]benzene CAS No. 69127-72-6

[(Tridecafluorohexyl)sulfanyl]benzene

Cat. No.: B8533050
CAS No.: 69127-72-6
M. Wt: 428.21 g/mol
InChI Key: OOARTWBHOTYAKZ-UHFFFAOYSA-N
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Description

[(Tridecafluorohexyl)sulfanyl]benzene (C₆H₅-S-C₆F₁₃) is a fluorinated aromatic compound featuring a benzene ring substituted with a sulfanyl group (-S-) linked to a fully fluorinated hexyl chain (C₆F₁₃). This compound is characterized by its high fluorine content, which imparts unique physicochemical properties such as chemical inertness, thermal stability, and hydrophobicity . Synthetically, it is prepared via nucleophilic substitution or coupling reactions involving fluorinated thiols and aryl halides. In its pure form, it exists as a pale yellow oil, as evidenced by its ¹H and ¹⁹F NMR spectra:

  • ¹H NMR: 7.46–7.59 ppm (aromatic protons).
  • ¹⁹F NMR: Peaks at -80.77, -110.71, -121.35, -121.84, -122.71, and -126.03 ppm, corresponding to the distinct fluorine environments in the tridecafluorohexyl chain .

The compound’s applications span materials science (e.g., hydrophobic coatings) and pharmaceuticals, where fluorinated moieties enhance bioavailability and metabolic stability.

Properties

CAS No.

69127-72-6

Molecular Formula

C12H5F13S

Molecular Weight

428.21 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfanylbenzene

InChI

InChI=1S/C12H5F13S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6/h1-5H

InChI Key

OOARTWBHOTYAKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Fluorinated Chain Length :

  • Compounds with shorter chains (e.g., 3a, C₄F₉) exhibit fewer ¹⁹F NMR signals compared to 3d (C₆F₁₃), which shows six distinct peaks due to increased fluorine environments .
  • Longer chains (C₆F₁₃) enhance hydrophobicity and thermal stability, making 3d more suitable for high-performance coatings than 3a .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3c) shift aromatic protons downfield (8.36 ppm) and increase melting points (solid vs. oil) . Methyl substituents (3b, 3e) introduce upfield shifts in ¹H NMR (2.41 ppm for CH₃) but minimally affect fluorinated chain chemical shifts .

Sulfanyl vs. Alkyl Linkages :

  • The sulfanyl group in 3d introduces distinct electronic effects compared to alkyl-linked analogs (e.g., 3e). Sulfanyl’s polarizability may enhance reactivity in cross-coupling reactions, though this requires further study .

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